An In-depth Technical Guide to N-(1-Cyanoethyl)glycine: Molecular Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to N-(1-Cyanoethyl)glycine: Molecular Structure, Properties, and Synthetic Pathways
Abstract: This technical guide provides a comprehensive overview of N-(1-Cyanoethyl)glycine, a non-proteinogenic amino acid derivative of significant interest in materials science and synthetic chemistry. We delve into its core molecular structure, elucidating the stereochemical and electronic features that dictate its chemical behavior. This document synthesizes available data on its physicochemical properties and presents a detailed, mechanistically-grounded protocol for its synthesis via reductive amination. Furthermore, we explore its reactivity and primary application as a monomer precursor for advanced synthetic polypeptides, offering insights for researchers, chemists, and professionals in drug development and polymer science.
Introduction: The Significance of N-Substituted Amino Acids
Glycine, the simplest proteinogenic amino acid, serves as a fundamental building block for proteins in all known life forms[1]. Its structural simplicity, however, belies the vast chemical space that can be explored by modifying its core structure. N-substitution, the process of attaching a functional group to the nitrogen atom of the glycine backbone, is a powerful strategy for creating novel amino acid analogues with tailored properties. These modifications are pivotal in diverse fields, from developing peptidomimetics with enhanced stability and bioactivity to designing functional polymers with unique conformational characteristics.
N-(1-Cyanoethyl)glycine emerges as a noteworthy example within this class. It is a derivative where a 1-cyanoethyl group is appended to the glycine nitrogen. This specific substitution introduces several key features: a chiral center, which allows for stereospecific applications, and a nitrile (cyano) group, a versatile chemical handle that is strongly electron-withdrawing. This latter feature significantly influences the molecule's electronic properties and the conformational dynamics of polymers derived from it[2]. This guide aims to provide a detailed technical examination of this molecule, from its foundational structure to its synthetic production and application.
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecular identity of N-(1-Cyanoethyl)glycine is defined by the covalent linkage of a 1-cyanoethyl moiety to the amino group of glycine. This structure possesses several defining characteristics:
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Glycine Backbone: It retains the fundamental H2N-CH2-COOH scaffold, allowing it to participate in peptide bond formation and exhibit zwitterionic character in solution, similar to other amino acids[1].
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Chiral Center: The attachment of the cyanoethyl group at the nitrogen atom creates a chiral center at the C1 position of the ethyl group (the carbon atom bonded to both the nitrogen and the cyano group). This results in the existence of (R)- and (S)-enantiomers, a critical consideration for stereoselective synthesis and applications in chiral polymers or pharmaceuticals.
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Nitrile Functionality: The terminal cyano group (C≡N) is a potent electron-withdrawing group. This electronic effect decreases the basicity of the secondary amine compared to glycine and influences the acidity of the carboxylic proton. The nitrile group itself can serve as a reactive site for chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.
In the solid state and in neutral aqueous solutions, N-(1-Cyanoethyl)glycine is expected to exist predominantly as a zwitterion, with a protonated secondary ammonium ion and a deprotonated carboxylate group.
Physicochemical Data
Quantitative data for the free acid form of N-(1-Cyanoethyl)glycine is not widely published. However, data for its esterified analogues and related compounds, combined with predictive models, allows for the compilation of the following key properties.
| Property | Value / Description | Source / Comment |
| IUPAC Name | 2-((1-cyanoethyl)amino)acetic acid | Standard nomenclature |
| Molecular Formula | C₅H₈N₂O₂ | Calculated |
| Molecular Weight | 128.13 g/mol | Calculated[3] |
| CAS Number | 369368-44-5 | For the ethyl ester derivative[2][4] |
| Canonical SMILES | C(C(C#N)NCC(=O)O) | Represents the free acid structure |
| InChI Key | (Predicted) | Not directly available for the free acid |
| pKa (Predicted) | 1.48 ± 0.19 | Based on the methyl ester derivative[5] |
| Appearance | Expected to be a white crystalline solid | By analogy to glycine and its derivatives |
Synthesis and Mechanistic Insights
The direct synthesis of N-(1-Cyanoethyl)glycine can be approached through several established methods for creating N-substituted amino acids. Reductive amination stands out as a robust and high-yield strategy[6][7]. This pathway involves the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target secondary amine.
Proposed Synthetic Pathway: Reductive Amination
A logical and efficient route involves the reaction of glyoxylic acid with 2-aminopropionitrile, followed by catalytic hydrogenation.
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Imine Formation: Glyoxylic acid provides the two-carbon backbone of the glycine moiety. It reacts with the primary amine of 2-aminopropionitrile to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
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Catalytic Hydrogenation: The C=N double bond of the imine is then selectively reduced. A common and effective method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere[7]. This step yields the final N-(1-Cyanoethyl)glycine product.
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